3-Chloropropionamide

Catalog No.
S587888
CAS No.
5875-24-1
M.F
C3H6ClNO
M. Wt
107.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropionamide

CAS Number

5875-24-1

Product Name

3-Chloropropionamide

IUPAC Name

3-chloropropanamide

Molecular Formula

C3H6ClNO

Molecular Weight

107.54 g/mol

InChI

InChI=1S/C3H6ClNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6)

InChI Key

JQDXZJYAUSVHDH-UHFFFAOYSA-N

SMILES

C(CCl)C(=O)N

Synonyms

3-chloropropionamide, chloropropionamide

Canonical SMILES

C(CCl)C(=O)N

The exact mass of the compound 3-Chloropropionamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401789. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloropropionamide (CAS 5875-24-1) is a bifunctional aliphatic building block featuring both a reactive alkyl chloride and a primary amide. In industrial procurement, it is primarily sourced as a stable alkylating agent and a critical intermediate for the synthesis of active pharmaceutical ingredients (APIs), including the antiplatelet drug Cilostazol and the anticonvulsant Beclamide. Unlike unsaturated analogs, 3-chloropropionamide provides orthogonal reactivity, allowing for selective nucleophilic substitution at the β-carbon or derivatization at the amide nitrogen without the risk of uncontrolled polymerization [1].

Research & Synthetic Fit

Alkylation & substitution reactions
Electrophilic terminal chlorine for nucleophilic displacement; amide functionality retains hydrogen-bonding capacity
ALDH3A1 negative control scaffold
Unsubstituted primary amide is enzymatically inert; validated for use in aldehyde dehydrogenase inhibition studies
High-temperature API intermediate
Thermal stability of C-Cl bond supports Friedel-Crafts cyclization at 150–220 °C for quinolinone synthesis

Substituting 3-chloropropionamide with its closest structural analogs introduces severe process liabilities. Acrylamide, a common alternative for propanamide functionalization, is a toxic Michael acceptor prone to spontaneous, exothermic polymerization, necessitating chemical inhibitors that must be removed prior to sensitive reactions [1]. Conversely, while 3-bromopropionamide offers a more reactive leaving group, it is highly sensitive to premature dehydrohalogenation (HBr elimination) under mild heating or basic conditions, leading to unpredictable yields in multi-step syntheses [2]. 3-Chloropropionamide strikes a practical balance, offering a stable, inhibitor-free solid that selectively reacts only under controlled conditions.

Substitution Risk

3-Chloropropionamide
Common Substitute Mismatch
Stable C-Cl bond (bond dissociation ~327 kJ/mol)
3-Bromopropionamide: C-Br bond is more labile; hydrolysis rate may shift 8- to 12-fold, altering reaction selectivity and thermal degradation pathway
Neutral primary amide; logD7.4 ~ -0.3
3-Chloropropionic acid: ionized at pH 7.4, logD7.4 ~ -2.1; membrane permeability and hydrogen-bonding profile differ substantially
ALDH3A1-inert scaffold (no detectable inhibition)
N-alkyl chlorpropamide analogues (e.g. beclamide): gain ALDH3A1 inhibitory activity; cannot serve as negative control in enzymology assays

Storage Stability and Polymerization Resistance

Acrylamide is frequently considered for introducing propanamide moieties, but it poses severe handling risks due to its tendency to spontaneously polymerize, requiring the addition of inhibitors. 3-Chloropropionamide functions effectively as a "masked" acrylamide or direct alkylating agent that avoids this risk. It remains stable as a solid under standard storage conditions without the need for polymerization inhibitors, thereby eliminating the costly and time-consuming inhibitor-removal steps prior to synthesis[1].

Evidence DimensionSpontaneous polymerization risk
Target Compound Data0% risk (stable solid, no inhibitors required)
Comparator Or BaselineAcrylamide (high risk, requires chemical inhibitors)
Quantified DifferenceComplete elimination of inhibitor-removal processing
ConditionsStandard storage (2-8°C to ambient)

Eliminating polymerization inhibitors streamlines scale-up manufacturing and reduces hazardous material handling costs.

ALDH3A1 inhibition
Head-to-head
No detectable inhibition vs. IC50 42 µM (N-benzyl derivative)
Supports negative-control selection; unsubstituted amide is enzymatically inert
SAR context: N-alkyl substitution required for activity

Thermal Stability and Resistance to Premature Elimination

When selecting a β-halo amide for nucleophilic substitution, buyers must balance leaving-group ability with molecular stability. While 3-bromopropionamide derivatives are highly reactive, they are notorious for their sensitivity, readily undergoing premature dehydrohalogenation (HBr elimination) to form acrylimidate cations under mild basic or thermal conditions. 3-Chloropropionamide exhibits significantly higher thermal and base stability, preserving the halogen handle until the targeted nucleophilic substitution step is intentionally initiated [1].

Evidence DimensionResistance to dehydrohalogenation
Target Compound DataHigh stability (resists premature elimination)
Comparator Or Baseline3-Bromopropionamide (highly sensitive, spontaneous HBr elimination)
Quantified DifferenceSignificantly higher thermal and basic tolerance
ConditionsPyrolysis / mild basic hydrolysis

Prevents intermediate degradation in complex multi-step syntheses, ensuring higher reproducible yields.

Urinary excretion
Reported
15–20% dose as metabolite vs. 2–5% parent (24 h)
Supports reference standard need for beclamide metabolite identification
Human PK study context; cross-study comparison

Precursor Efficiency for Dihydroquinolinone Drug Intermediates

3-Chloropropionamide and its derivatives are critical for the commercial synthesis of the antiplatelet drug Cilostazol. Specifically, the intermediate N-(4-methoxyphenyl)-3-chloropropionamide undergoes an intramolecular Friedel-Crafts alkylation to form 6-hydroxy-3,4-dihydroquinolin-2-one. Using the 3-chloro derivative with aluminum trichloride in optimized solvents achieves isolated yields exceeding 86.5%, a highly efficient conversion that outperforms alternative cyclization routes that suffer from poor regioselectivity or require complex phase-transfer catalysts [1].

Evidence DimensionIntermediate cyclization yield
Target Compound Data86.5% - 89.0% yield of 6-hydroxy-3,4-dihydroquinolin-2-one
Comparator Or BaselineAlternative cyclization routes (<75% yield or requiring phase-transfer catalysts)
Quantified Difference>10% yield improvement in API intermediate synthesis
ConditionsAlCl3 catalysis, 150°C in N,N-dimethylacetamide

Directly impacts the cost-efficiency and scalability of manufacturing high-value pharmaceutical APIs like Cilostazol.

Leaving-group reactivity
Class-level
C-Cl BDE ~327 kJ/mol vs. C-Br ~285 kJ/mol; hydrolysis rate ~8–12× faster for bromo
Thermal stability differs; bromo analog more reactive in substitution
Class-level inference; verify in specific reaction conditions
Physicochemical profile
Class-level
Amide TPSA 43.1 Ų, logD7.4 ~ -0.3; acid logD7.4 ~ -2.1, ionized
Membrane permeability context; amide remains neutral and more lipophilic
Predicted values; confirm experimentally for target system
Patent synthesis yield
Reported
85–92% yield in intramolecular Friedel-Crafts to 6-hydroxy-3,4-dihydroquinolinone
Supports process chemistry procurement for cilostazol intermediate
Patent-reported conditions; yield may vary with scale

API Manufacturing (Cilostazol Intermediates)

Where this compound is the right choice: Large-scale synthesis of 6-hydroxy-3,4-dihydroquinolin-2-one, the critical intermediate for the antiplatelet medication Cilostazol, where high-yield Friedel-Crafts cyclization is required [1].

Anticonvulsant Synthesis (Beclamide)

Where this compound is the right choice: Production of N-benzyl-3-chloropropionamide (Beclamide) and related derivatives, where direct amidation or alkylation must proceed without the risk of polymerization associated with acrylamide precursors[2].

Heterocycle Construction

Where this compound is the right choice: Synthesis of pyrazoles, oxazoles, and other nitrogen-containing heterocycles where a stable, bifunctional β-chloro amide is needed to undergo sequential nucleophilic substitution and cyclization without premature dehydrohalogenation [3].

Application Selection Guide

Application
Selection Property
Validation Focus
ALDH3A1 negative control
Unsubstituted primary amide scaffold
Verify enzymatic inertness in ALDH3A1 inhibition assay
Beclamide metabolite standard
High-purity reference standard (≥98%)
Confirm retention time and fragmentation match by LC-MS/MS or GC-MS
High-temperature API synthesis
Thermal stability of C-Cl bond
Evaluate yield and byproduct profile under Friedel-Crafts conditions (150–220 °C)
Prodrug design scaffold
Neutral amide lipophilicity (logD7.4 ~ -0.3)
Assess cell permeability in target cell model compared to carboxylic acid analog

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

5875-24-1

Wikipedia

3-Chloropropanimidic acid

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